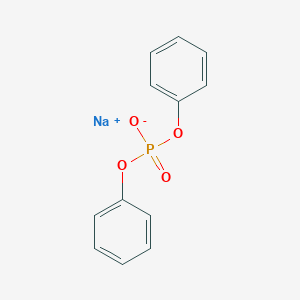

Sodium;diphenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15205-59-1 |

|---|---|

Molecular Formula |

C12H10NaO4P |

Molecular Weight |

272.17 g/mol |

IUPAC Name |

sodium;diphenyl phosphate |

InChI |

InChI=1S/C12H11O4P.Na/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |

InChI Key |

FVOMJWZIGNBHOA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Na+] |

Synonyms |

Phosphoric acid diphenyl(sodium) salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors of Sodium;diphenyl Phosphate

The synthesis of sodium;diphenyl phosphate (B84403) can be achieved through several chemical pathways, primarily involving the neutralization of its corresponding acid or through substitution reactions. The choice of method often depends on the availability of precursors and desired purity.

A primary precursor for many syntheses is diphenyl phosphate (also known as diphenyl hydrogen phosphate). One documented method for synthesizing diphenyl phosphate involves the reaction of 85% phosphoric acid with phenol (B47542) in the presence of triethylamine (B128534) and 1-butylimidazole (B119223) as a catalyst. chemicalbook.com The reaction is conducted in N,N-dimethyl-formamide (DMF) at a high temperature of 230 °C for 24 hours. chemicalbook.com This process requires subsequent purification steps, including cation exchange resin and gel permeation chromatography, to isolate the desired diphenyl hydrogen phosphate. chemicalbook.com

Once diphenyl hydrogen phosphate is obtained, it can be converted to its sodium salt. One method involves reacting diphenyl hydrogen phosphate with sodium in xylene. The reaction proceeds at temperatures ranging from 30 to 128 °C over a period of 30 minutes. lookchem.com

Another reported synthetic route starts from different precursors entirely. This method involves a nucleophilic substitution reaction between a phenyl halide, such as bromobenzene, and sodium phosphide (B1233454) (NaP). chembk.com The reaction is typically carried out in an organic solvent under an inert atmosphere to yield sodium;diphenyl phosphate. chembk.com

A third pathway utilizes 4-nitrophenyl diphenyl phosphate as a starting material. This compound is treated with sodium hydroxide (B78521) in a water and acetonitrile (B52724) solvent system to yield this compound and the by-product, 4-nitrophenol (B140041) sodium salt. lookchem.com

Additionally, this compound itself serves as a key starting material in the synthesis of other organophosphorus compounds, such as diphenyl chlorophosphate. wipo.intgoogle.com In one such process, this compound is reacted with bis(trichloromethyl)carbonate in an organic solvent, catalyzed by an organic amine, to produce diphenyl chlorophosphate. wipo.intgoogle.com

Interactive Table 1: Synthetic Methodologies for this compound and its Precursor

| Final Product | Key Precursors | Reagents/Catalysts | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Diphenyl phosphate | Phosphoric acid, Phenol | Triethylamine, 1-Butylimidazole | N,N-dimethyl-formamide (DMF) | 230 °C, 24 h | chemicalbook.com |

| This compound | Diphenyl hydrogen phosphate | Sodium | Xylene | 30 - 128 °C, 0.5 h | lookchem.com |

| This compound | Phenyl halide (e.g., Bromobenzene), Sodium phosphide | - | Organic solvent | Inert atmosphere | chembk.com |

| This compound | 4-nitrophenyl diphenyl phosphate | Sodium hydroxide | Water, Acetonitrile | pH 7-8.5 | lookchem.com |

Table 2: Key Chemical Precursors

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Diphenyl phosphate | C12H11O4P | Acidic precursor to be neutralized |

| Phosphoric acid | H3PO4 | Phosphorus source for diphenyl phosphate synthesis |

| Phenol | C6H6O | Phenyl group source for diphenyl phosphate synthesis |

| Phenyl halide | C6H5X (X=Br, Cl, etc.) | Phenyl group source |

| Sodium phosphide | Na3P | Source of sodium and phosphorus |

| 4-nitrophenyl diphenyl phosphate | C18H14NO6P | Starting ester for hydrolysis |

| Sodium | Na | Reducing agent and sodium source |

Green Chemistry Principles in Sodium;diphenyl Phosphate Synthesis Research

While specific research focusing exclusively on the green synthesis of sodium;diphenyl phosphate (B84403) is not extensively documented, the broader field of organophosphorus chemistry provides a framework for more sustainable synthetic approaches. researchgate.net The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects like atom economy, waste reduction, and the use of less hazardous substances. researchgate.nettandfonline.com

A significant challenge in traditional organophosphorus synthesis is the reliance on hazardous reagents like phosphorus trichloride (B1173362) and the generation of significant waste. researchgate.net Green chemistry seeks to bypass these issues. For instance, developing methods that utilize elemental phosphorus (P4) directly would avoid the hazardous chlorination process. researchgate.net

Several greener strategies are being explored for the synthesis of organophosphorus compounds in general, which could be applicable to sodium;diphenyl phosphate production:

Solvent-Free Conditions: Performing reactions without a solvent, or in the solid state, can drastically reduce reaction times, increase yields, and simplify work-ups, thereby minimizing solvent waste. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can make reactions more efficient in terms of rate, selectivity, and yield. researchgate.net It can sometimes replace the need for a catalyst or allow for simpler catalytic systems. researchgate.net

Electrochemical Synthesis: Electrosynthesis is presented as a green, precise, and low-cost method that uses electricity instead of chemical oxidizing or reducing agents. beilstein-journals.orgnih.gov This approach can be more energy-efficient and avoids the by-products associated with traditional redox reagents. beilstein-journals.org

Atom Economy: Evaluating synthetic routes based on their atom economy is crucial. nih.gov A process like the direct dehydration reaction between phosphoric acid and phenol (B47542) to form triphenyl phosphate (a related compound) has a high theoretical atom economy of 86%, with water as the only by-product. nih.gov However, practical issues like low yield and high energy input for water removal must be considered. nih.gov In contrast, methods using phosphorus oxychloride with sodium phenoxide produce sodium chloride as a by-product, which is less benign than water. nih.gov

Interactive Table 3: Green Chemistry Principles and Potential Applications

| Green Chemistry Principle | Description | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Solvent-Free Conditions | Combining reactants without a solvent to reduce waste and simplify work-up. | Investigating the solid-state reaction of diphenyl hydrogen phosphate with a sodium base. | tandfonline.com |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions and improve efficiency. | Applying microwave irradiation to the synthesis of diphenyl phosphate from phosphoric acid and phenol to potentially lower reaction times and temperatures. | researchgate.net |

| Electrochemical Synthesis | Using electricity to drive reactions, avoiding chemical redox agents. | Exploring the electrochemical formation of P-O bonds in the synthesis of the diphenyl phosphate anion. | beilstein-journals.orgnih.gov |

| Improved Atom Economy/Waste Reduction | Designing syntheses to maximize the incorporation of material from the starting materials into the final product and minimizing by-products. | Prioritizing routes that produce benign by-products like water over salt wastes and developing recyclable catalysts or reagents. | tcichemicals.comnih.gov |

Reaction Mechanisms and Reactivity Profiles of Sodium;diphenyl Phosphate

Fundamental Mechanisms of Phospho Group Transfer Involving Phosphate (B84403) Esters

The transfer of a phosphoryl group (PO₃) is a central process in the reactivity of phosphate esters. These reactions can proceed through several distinct mechanistic pathways, which are often depicted on a More O'Ferrall-Jencks plot. The preferred pathway depends on factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. The three limiting mechanisms are the stepwise associative, concerted, and stepwise dissociative pathways.

Stepwise Associative (A_N + D_N) Pathways

The stepwise associative mechanism, denoted as A_N + D_N, involves the initial addition of a nucleophile to the phosphorus center, forming a pentacoordinate phosphorane intermediate. This intermediate subsequently eliminates the leaving group in a separate step. This pathway is analogous to the addition-elimination mechanism in carbonyl chemistry. The formation or decomposition of the pentacoordinate intermediate can be the rate-limiting step. acs.orgrsc.org

This mechanism is favored for substrates with poor leaving groups. chembk.com The pentacoordinate intermediate has a trigonal bipyramidal geometry. The stability of this intermediate is a key factor in the viability of the A_N + D_N pathway. Theoretical studies have shown that for certain phosphate triesters, particularly those with poor leaving groups (pKa > 8), the reaction proceeds via this stepwise mechanism involving a stable phosphorane intermediate. chembk.com

Concerted (A_N D_N) S_N2-like Pathways

The concerted pathway, labeled A_N D_N, is a single-step process analogous to the S_N2 reaction at a carbon center. In this mechanism, the bond to the incoming nucleophile forms concurrently with the cleavage of the bond to the leaving group. acs.orgindustrialchemicals.gov.au This process proceeds through a single pentavalent transition state, rather than a stable intermediate. industrialchemicals.gov.au

This pathway leads to an inversion of the stereochemical configuration at the phosphorus atom. industrialchemicals.gov.au The concerted mechanism is generally favored for substrates with good leaving groups. chembk.com Theoretical calculations have indicated that the hydrolysis of dimethylphosphate triesters with good leaving groups follows this concerted pathway, avoiding the formation of a phosphorane intermediate. chembk.com

Stepwise Dissociative (D_N + A_N) Pathways via Metaphosphate Intermediates

The stepwise dissociative mechanism (D_N + A_N) is an elimination-addition process. In the rate-limiting first step, the leaving group departs, leading to the formation of a highly reactive, trigonal planar metaphosphate intermediate (PO₃⁻). industrialchemicals.gov.auacs.org This intermediate is then rapidly attacked by a nucleophile in a non-rate-limiting second step to form the final product. acs.orgacs.org

This pathway is analogous to the S_N1 reaction in carbon chemistry. It is typically observed for phosphate monoester dianions where the strong negative charge on the non-bridging oxygen atoms facilitates the expulsion of the leaving group. acs.org The existence of a free, diffusible metaphosphate intermediate has been supported by stereochemical studies, which showed that the hydrolysis of a chiral phosphate monoester can lead to a racemic product. acs.org

Nucleophilic Substitution Reactions Involving Diphenyl Phosphates

The diphenyl phosphate group is an effective leaving group and the phosphorus atom is an electrophilic center, making it susceptible to nucleophilic attack. These reactions are crucial for the synthesis of a wide range of organophosphorus compounds. enamine.net

Allyl diphenyl phosphates, for example, react with various soft nucleophiles, such as those derived from β-diketones or thiourea, to yield allylic substitution products in high yields under mild conditions. These reactions proceed with specific regioselectivity and preservation of the double bond geometry. tcichemicals.com Similarly, diphenyl phosphates can undergo cross-coupling reactions with allylic Grignard reagents. acs.org The hydrolysis of diphenyl phosphate to phenol (B47542) and monophenyl phosphate is accelerated in the presence of certain divalent cations like barium (Ba²⁺). nih.gov

The reactivity of related diphenylphosphinic acid esters, which are also substrates for nucleophilic substitution, depends significantly on the structure of the alkoxy substituent. enamine.net Diphenyl phosphorochloridate is a versatile reagent used for the phosphorylation of various nucleophiles to produce diphenyl phosphate esters. enamine.net

| Substrate | Nucleophile | Catalyst/Conditions | Product(s) | Research Finding |

| Allyl diphenyl phosphates | Soft bases (e.g., phenols, β-diketones) | N,N-dimethylformamide, room temp. | Allylic substitution products | Reaction is regio- and stereospecific, with preservation of double bond geometry. tcichemicals.com |

| p-Nitrophenyl diphenyl phosphate | Hydroxide (B78521) (OH⁻) | Cationic micelles (e.g., CTAB) | p-Nitrophenol, Diphenyl phosphate | Cationic micelles catalyze the hydrolysis reaction. acs.orgnih.gov |

| Diphenyl phosphate anion | Phosgene (COCl₂) | Dichloromethane | Diphenyl phosphorochloridate, Tetraphenyl pyrophosphate | Product distribution depends on reactant ratios and temperature. acs.org |

| Diphenyl phosphate | Alcohols | Brønsted acid catalysts | Alkyl diphenyl phosphates | Diphenyl phosphate itself can act as a Brønsted acid catalyst in phosphorylation reactions. mdpi.com |

| Aryl diphenyl phosphates | Aryl oxide anions | - | Aryl diphenyl phosphates | The reaction is a phosphoryl transfer where the transition state structure depends on the nucleophile. nih.gov |

Transesterification Reaction Mechanisms with Related Phosphate Derivatives

Transesterification of phosphate esters is a fundamental reaction involving the exchange of an alkoxy or aryloxy group. This process is crucial in both synthetic chemistry and biological systems, such as in the cleavage of RNA. researchgate.net The mechanism can be catalyzed by acids, bases, or metal ions.

In a general base-catalyzed mechanism, a base activates a nucleophilic alcohol by deprotonation. The resulting alkoxide then attacks the electrophilic phosphorus center. researchgate.net For example, in studies of biomimetic dizinc (B1255464) complexes, a terminal hydroxide acts as a Brønsted base to deprotonate the substrate's alcohol group, which then performs an intramolecular nucleophilic attack on the phosphorus center. researchgate.net

The transesterification of phosphate triesters can also proceed through an associative exchange mechanism. acs.org For P-chirogenic phosphates containing a binaphthyl group, transesterification with lithium alkoxides proceeds with inversion of the absolute configuration at the phosphorus atom, suggesting an S_N2(P)-type mechanism that goes through a pentacoordinate transition state or intermediate. acs.org Some enzymatic transesterification reactions on DNA have been shown to proceed via a two-step mechanism involving a covalent enzyme-DNA intermediate, which is then resolved by nucleophilic attack of an alcohol or water. mdpi.com

Role of Sodium;diphenyl phosphate in Complex Reaction Pathways

In many applications, sodium diphenyl phosphate serves as a precursor to diphenyl phosphate (DPP), which functions as a versatile organocatalyst. sigmaaldrich.com The diphenyl phosphate anion is the active species in these catalytic cycles.

A significant role for diphenyl phosphate is as a Brønsted acid organocatalyst for the ring-opening polymerization (ROP) of various cyclic monomers, including lactones and carbonates. acs.orgrsc.orgresearchgate.net DPP has been shown to catalyze the living ROP of δ-valerolactone, ε-caprolactone, and trimethylene carbonates, initiated by an alcohol like 3-phenyl-1-propanol (B195566). acs.orgacs.orgacs.org The polymerization proceeds in a controlled manner, allowing for the synthesis of well-defined polyesters and polycarbonates with narrow molecular weight distributions and predictable molecular weights. acs.orgacs.org The proposed mechanism involves the activation of the monomer by the acidic proton of DPP. rsc.org

| Polymerization Type | Monomer | Initiator | Catalyst | Key Findings |

| Ring-Opening Polymerization (ROP) | δ-Valerolactone (δ-VL) | 3-Phenyl-1-propanol (PPA) | Diphenyl phosphate (DPP) | Proceeds in a living fashion; produces well-controlled polymers with narrow polydispersities. acs.orgacs.org |

| Ring-Opening Polymerization (ROP) | ε-Caprolactone (ε-CL) | 3-Phenyl-1-propanol (PPA) | Diphenyl phosphate (DPP) | Allows for the synthesis of PVL-b-PCL block copolymers. acs.org |

| Ring-Opening Polymerization (ROP) | Trimethylene Carbonate (TMC) | 3-Phenyl-1-propanol (PPA) | Diphenyl phosphate (DPP) | Efficiently controls the ROP of cyclic carbonates. acs.orgresearchgate.net |

| Ring-Opening Polymerization (ROP) | 5-Alkyl δ-lactones | 3-Phenyl-1-propanol (PPA) | Diphenyl phosphate (DPP) | Effective for renewable monomers, facilitating the synthesis of polyether–polyester (B1180765) block copolymers. rsc.org |

Beyond catalysis, diphenyl phosphate derivatives are important intermediates in organic synthesis. For instance, diphenyl phosphorazidate (DPPA), prepared from diphenyl phosphorochloridate, is a versatile reagent used in peptide synthesis and for the Curtius rearrangement. tcichemicals.com Diphenyl phosphates are also common substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. mdpi.com In these reactions, the diphenyl phosphate group functions as a leaving group, demonstrating higher reactivity compared to diethyl phosphates. mdpi.com

Catalytic Applications and Organocatalysis with Diphenyl Phosphate Systems

Diphenyl Phosphate (B84403) as an Acidic Organocatalyst in Polymerization Chemistryresearchgate.netacs.org

Diphenyl phosphate (DPP) has emerged as an effective and versatile acidic organocatalyst, particularly in the realm of ring-opening polymerization (ROP). researchgate.net Its moderate acidity is crucial for promoting monomer activation while controlling the balance between active and dormant species, which is essential for achieving controlled polymerization. rsc.org Unlike stronger acids that can lead to side reactions, or weaker acids that are ineffective, DPP facilitates controlled/living polymerizations of various cyclic monomers, including lactones and carbonates. researchgate.netrsc.orgacs.org This control allows for the synthesis of well-defined polyesters and polycarbonates with predictable molecular weights and narrow polydispersity indices. researchgate.netacs.orgrsc.org The mechanism generally involves the activation of the monomer by the acidic catalyst, making it susceptible to nucleophilic attack by an initiator, often an alcohol. mdpi.comresearchgate.net

Diphenyl phosphate is a highly efficient organocatalyst for the controlled/living ring-opening polymerization of six-membered cyclic carbonates, such as trimethylene carbonate (TMC) and its derivatives. acs.orgacs.org The polymerization, typically initiated with an alcohol like 3-phenyl-1-propanol (B195566) (PPA), proceeds smoothly without undesirable side reactions like backbiting, transesterification, or decarboxylation. researchgate.netacs.org This allows for the synthesis of polycarbonates with narrow molecular weight distributions. acs.org

The versatility of the DPP-catalyzed system is demonstrated by its compatibility with a range of functionalized TMC monomers. researchgate.net This enables the creation of block copolymers, end-functionalized polymers, and even macrocyclic polycarbonates through subsequent chemical modifications. acs.orgacs.org For example, the block copolymerization of TMC with lactones like δ-valerolactone or ε-caprolactone has been successfully achieved using this method. researchgate.netacs.org

Table 1: DPP-Catalyzed Ring-Opening Polymerization of Various Cyclic Carbonates

| Monomer | Initiator | Conditions | Result |

|---|---|---|---|

| Trimethylene carbonate (TMC) | 3-Phenyl-1-propanol (PPA) | Toluene, [TMC]₀/[PPA]₀/[DPP]₀ = 50/1/1 | Controlled polymerization, narrow polydispersity. acs.org |

| 5,5-Dimethyl-1,3-dioxan-2-one | 3-Phenyl-1-propanol (PPA) | DPP as organocatalyst | Afforded polycarbonate with narrow polydispersity index. researchgate.net |

| 5-Benzyloxy-1,3-dioxan-2-one | 3-Phenyl-1-propanol (PPA) | DPP as organocatalyst | Polymerization proceeded without side reactions. researchgate.net |

| 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | 3-Phenyl-1-propanol (PPA) | DPP as organocatalyst | Resulted in well-defined polycarbonate. researchgate.net |

The organocatalytic application of diphenyl phosphate extends to the ring-opening polymerization of renewable 5-alkyl δ-lactones. researchgate.netrsc.org Studies involving δ-hexalactone (HL), δ-nonalactone (NL), and δ-decalactone (DL) have shown that DPP can effectively catalyze their polymerization. researchgate.netrsc.org Optimal conditions for achieving a living polymerization, characterized by high monomer conversion, controlled molecular weight, and low dispersity, include conducting the reaction at room temperature with a relatively high monomer concentration (≥3 M). researchgate.netrsc.org

Research has indicated that the nature of the alkyl substituent on the lactone ring influences the polymerization kinetics. For instance, δ-hexalactone, which has a 5-methyl substituent, exhibits a significantly higher polymerization rate compared to lactones with longer alkyl chains like δ-nonalactone and δ-decalactone. researchgate.netrsc.org This catalytic effectiveness is a key component in more complex polymerization strategies, such as sequential polymerizations. rsc.org

Table 2: Research Findings on DPP-Catalyzed ROP of 5-Alkyl δ-Lactones

| Monomer | Key Findings | Reference |

|---|---|---|

| δ-Hexalactone (HL) | Showed much higher reactivity and polymerization rate compared to NL and DL. | researchgate.netrsc.org |

| δ-Nonalactone (NL) | Polymerization was successfully controlled using DPP at room temperature. | researchgate.netrsc.org |

| δ-Decalactone (DL) | Achieved living ROP behavior with high conversion and low polyester (B1180765) dispersity. | researchgate.netrsc.org |

A "catalyst switch" strategy has been developed for the one-pot, metal-free synthesis of well-defined block copolymers from monomers that require different types of catalysts. acs.orgacs.org This method is particularly useful for creating polyether-polyester or polyether-polycarbonate block copolymers. kaust.edu.sakaust.edu.saresearchgate.net

The process begins with the polymerization of an epoxide (e.g., ethylene (B1197577) oxide) using a strong phosphazene base promoter, such as t-BuP₄, and a monoalcohol initiator. acs.orgacs.org Once the polyether block is formed, an excess of diphenyl phosphate is introduced into the system. kaust.edu.sa The DPP serves a dual purpose: it neutralizes the phosphazenium alkoxide at the end of the polyether chain and simultaneously acts as the acidic organocatalyst to activate the second monomer. acs.orgacs.orgresearchgate.net Following the addition of DPP, a cyclic ester (like ε-caprolactone or δ-valerolactone) or a cyclic carbonate (trimethylene carbonate) is added and polymerized, forming the second block. acs.orgacs.orgkaust.edu.sa This strategy provides a versatile and efficient route to complex polymer architectures from a wide variety of epoxide and lactone monomers. researchgate.netrsc.org

Role of Sodium-Containing Phosphate Species in Metal Catalysiskaust.edu.sa

While chiral organophosphoric acids are well-established in asymmetric organocatalysis, the use of chiral organophosphates as ligands in asymmetric metal catalysis is a less explored but promising field. rsc.org The structural diversity of readily available chiral phosphates, combined with the large number of accessible metal sources, offers significant potential for discovering new catalytic systems. rsc.org These systems can involve main-group metals (e.g., Li, Mg, Ca), transition metals (e.g., Ti, Rh, Pd, Ag, Au), and rare-earth metals. rsc.org In these complexes, the chiral ligand modifies the metal center's reactivity and selectivity, enabling the preferential formation of one enantiomer of a product. nih.gov The development of such catalysts is often approached through systematic screening and intuition, although mechanistic understanding of certain reactions allows for a more rational design of ligands. nih.gov

Sodium phosphate (Na₃PO₄) serves as an effective solid base catalyst in various organic transformations, most notably in the production of biodiesel through transesterification. researchgate.netrsc.orgscielo.br Its advantages include high catalytic performance, chemical stability, reusability, low cost, and environmental friendliness. rsc.org In the transesterification of rapeseed oil with methanol, anhydrous sodium phosphate demonstrates activity comparable to homogeneous catalysts, with the reaction nearing completion in a short time frame under optimized conditions. researchgate.netscielo.br

Studies have investigated the effects of various reaction parameters, including catalyst-to-oil ratio, methanol-to-oil molar ratio, and temperature, to maximize biodiesel yield. researchgate.netscielo.br Anhydrous Na₃PO₄ has shown significantly higher yields compared to its hydrated forms. scielo.br The catalyst can be recovered and reused for multiple cycles without a significant loss of activity, highlighting its potential for industrial applications. researchgate.netscielo.br The catalytic performance is often linked to the basicity of the sodium phosphate, which can be enhanced by calcination at specific temperatures. rsc.orgnih.gov

Table 3: Conditions for Biodiesel Production using Sodium Phosphate Catalyst | Parameter | Optimal Condition | Result | Reference | |---|---|---|---| | Catalyst to Oil Ratio (mass) | 3% | Nearly complete transesterification in 20 minutes. | scielo.br | | Methanol to Oil Ratio (molar) | 9:1 | High biodiesel yield. | scielo.br | | Reaction Temperature | 343 K | High reaction rate. | scielo.br | | Catalyst Reusability | Up to 8 runs | No obvious loss of activity observed. | scielo.br | | Catalyst Form | Anhydrous Na₃PO₄ | 99.7% yield. | scielo.br | | Hydrated Na₃PO₄·10H₂O | 71.3% yield. | scielo.br |

Mechanistic Insights into Catalytic Cycles

The catalytic efficacy of diphenyl phosphate (DPP), particularly in ring-opening polymerization (ROP) of cyclic esters like lactones and carbonates, is predominantly attributed to the activated monomer mechanism . This mechanism hinges on the Brønsted acidic nature of the phosphate group, which initiates and propagates the polymerization through a carefully orchestrated series of proton transfer and nucleophilic attack steps.

The catalytic cycle can be delineated as follows:

Monomer Activation: The cycle commences with the activation of the monomer by the diphenyl phosphate catalyst. The acidic proton of DPP engages in hydrogen bonding with the carbonyl oxygen of the cyclic ester monomer. This interaction polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Initiation: An initiator, typically an alcohol, then attacks the activated monomer. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the monomer. This results in the opening of the cyclic monomer and the formation of a linear ester with a terminal hydroxyl group. Simultaneously, the diphenyl phosphate anion is generated.

Propagation: The newly formed hydroxyl-terminated chain end then acts as the nucleophile for the subsequent propagation step. It attacks another activated monomer (which has been activated by another molecule of DPP or the regenerated catalyst). This process repeats, leading to the elongation of the polymer chain. The catalyst, diphenyl phosphate, is regenerated in each step, allowing it to participate in further monomer activation.

A key feature of this catalytic cycle is the concept of dual activation , where the diphenyl phosphate catalyst is thought to activate both the monomer and the propagating chain end (the alcohol) through hydrogen bonding. This dual activation facilitates a more organized transition state, leading to controlled polymerization and well-defined polymer architectures.

The following table summarizes the key steps and intermediates in the diphenyl phosphate-catalyzed ring-opening polymerization:

| Step | Description | Key Intermediates |

| 1. Activation | The diphenyl phosphate catalyst activates the cyclic ester monomer via hydrogen bonding to the carbonyl oxygen. | Hydrogen-bonded monomer-catalyst complex |

| 2. Initiation | A nucleophilic initiator (e.g., an alcohol) attacks the activated monomer, leading to ring opening. | Acyloxygenated intermediate, diphenyl phosphate anion |

| 3. Propagation | The hydroxyl-terminated growing polymer chain attacks another activated monomer, elongating the polymer. | Growing polymer chain with a terminal hydroxyl group |

| 4. Regeneration | The diphenyl phosphate catalyst is regenerated after each propagation step, completing the catalytic cycle. | Free diphenyl phosphate |

This controlled/living nature of DPP-catalyzed ROP allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices.

Future Directions in Catalytic Research

The utility of diphenyl phosphate as a catalyst is far from fully exploited, and several exciting avenues for future research are emerging. These research directions aim to broaden the scope of DPP's catalytic applications, enhance its efficiency, and align its use with the principles of sustainable chemistry.

Expansion of Monomer Scope and Polymer Architectures: A primary focus of future research will be the application of diphenyl phosphate catalysis to a wider variety of monomers. This includes the polymerization of novel functionalized cyclic esters and carbonates to produce biodegradable and biocompatible polymers with tailored properties for applications in medicine and materials science. Furthermore, the controlled nature of DPP-catalyzed ROP will be leveraged to create complex polymer architectures, such as block copolymers, star-shaped polymers, and cyclic polymers, with high precision.

Sustainable Chemistry and Chemical Recycling: Diphenyl phosphate is being explored as a catalyst for the chemical recycling of existing polymers. Its ability to catalyze depolymerization reactions under relatively mild conditions offers a promising route for breaking down waste plastics, such as polylactic acid (PLA) and other polyesters, back into their constituent monomers. This approach aligns with the principles of a circular economy by enabling the creation of a closed-loop recycling process for plastics.

Development of Bifunctional and Supported Catalysts: To enhance catalytic activity and selectivity, the design of bifunctional catalysts incorporating the diphenyl phosphate moiety is a promising area. These catalysts could feature both a Brønsted acidic site (the phosphate group) and a Lewis basic site within the same molecule, allowing for cooperative activation of both the electrophile and the nucleophile in a reaction. Additionally, immobilizing diphenyl phosphate on solid supports could lead to the development of heterogeneous catalysts that are easily separable and recyclable, further enhancing the sustainability of the catalytic process.

Novel Catalytic Transformations: Beyond polymerization, the catalytic potential of diphenyl phosphate in other organic transformations is an area ripe for exploration. Its Brønsted acidity could be harnessed to catalyze a variety of reactions, such as esterification, transesterification, and aldol-type reactions. The development of chiral diphenyl phosphate derivatives could also open doors to enantioselective catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Computational and Mechanistic Studies: Deeper mechanistic understanding through computational studies will continue to be crucial for the rational design of more efficient diphenyl phosphate-based catalysts. Density functional theory (DFT) calculations can provide valuable insights into transition state structures and reaction pathways, guiding the development of catalysts with improved activity and selectivity for specific applications.

The following table outlines key future research directions for diphenyl phosphate catalysis:

| Research Area | Focus | Potential Impact |

| New Monomers & Polymers | Polymerization of novel functionalized cyclic monomers. | Development of advanced materials with tailored properties for biomedical and technological applications. |

| Chemical Recycling | Depolymerization of waste plastics (e.g., PLA, PET). | Contribution to a circular economy and sustainable plastic waste management. |

| Advanced Catalyst Design | Synthesis of bifunctional and heterogeneous diphenyl phosphate catalysts. | Increased catalytic efficiency, selectivity, and recyclability. |

| Broader Catalytic Scope | Application in novel organic transformations beyond polymerization. | Expansion of the synthetic utility of organophosphate catalysis. |

| Computational Chemistry | In-depth mechanistic studies using theoretical calculations. | Rational design of next-generation diphenyl phosphate catalysts. |

Applications in Advanced Organic Synthesis

Utilization as a Protective Agent for Hydroxyl Groups

In the intricate processes of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functional groups, often requires protection to prevent unwanted side reactions. highfine.com Diphenyl phosphate (B84403) derivatives have been developed to serve this purpose effectively.

One notable example is the use of diphenylmethyl diphenyl phosphate as an alkylating agent for the O-diphenylmethylation of alcohols. nih.gov This method provides a means to introduce the diphenylmethyl (DPM), or benzhydryl, protecting group onto hydroxyl functions. The DPM group is valued for its stability under various conditions and can be selectively removed when needed. The protection of primary and secondary alcohols as diphenylmethyl ethers can be achieved in high yields using transition metal catalysts like palladium(II) chloride. nih.govresearchgate.net This strategy is compatible with a range of other protecting groups and functional groups, highlighting its utility in the synthesis of complex molecules such as nucleosides. nih.gov The choice of a suitable protecting group is paramount, and diphenyl phosphate-derived agents offer a valuable option in the synthetic chemist's toolkit. highfine.com

Rearrangement Reactions Facilitated by Organophosphates

Sigmatropic rearrangements are powerful transformations in organic synthesis that allow for the concerted reorganization of sigma and pi bonds within a molecule. youtube.comyoutube.comyoutube.com Organophosphate reagents, particularly diphenyl phosphorazidate (DPPA), have been instrumental in facilitating certain types of these rearrangements, enabling the construction of complex molecular architectures.

The most prominent example is the Curtius rearrangement , a thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govorganic-chemistry.org DPPA provides a safe and efficient method for the in situ generation of the acyl azide from a carboxylic acid, which then undergoes rearrangement. studysmarter.co.uknih.gov This rearrangement proceeds with complete retention of the stereochemistry of the migrating group, making it highly valuable in asymmetric synthesis. nih.gov The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. nih.govnih.gov

Another significant transformation is the nih.govnih.gov-aza-phospha-oxa-Cope sigmatropic rearrangement . In this reaction, DPPA can serve as an amine source for the stereoselective synthesis of allylic amines. researchgate.net The aza-Cope rearrangement involves nitrogen-containing 1,5-dienes and, like other nih.govnih.gov-sigmatropic shifts, typically proceeds through a chair-like six-membered transition state. wikipedia.orgchem-station.com The use of organophosphates to facilitate such rearrangements underscores their importance in creating carbon-nitrogen bonds and accessing complex amine-containing structures.

Role of Diphenyl Phosphorazidate (DPPA) as a Versatile Reagent

Diphenyl phosphorazidate, (PhO)₂P(O)N₃, commonly known as DPPA, is a remarkably versatile and widely used reagent in organic synthesis. Its utility stems from its ability to act as an efficient azide donor and to activate carboxylic acids, enabling a wide array of chemical transformations.

In the synthesis of peptides, the formation of the amide bond between amino acids must be achieved with high efficiency and minimal racemization. DPPA has established itself as an excellent coupling reagent for this purpose. tcichemicals.com It facilitates peptide bond formation with little epimerization at the stereogenic center of the C-terminal amino acid. tcichemicals.com

The method is applicable to both liquid-phase and solid-phase peptide synthesis. tcichemicals.com The reaction typically involves the activation of the carboxylic acid component of an N-protected amino acid or peptide with DPPA in the presence of a base, such as triethylamine (B128534), followed by the addition of the amino component (an amino acid ester or peptide ester). tcichemicals.com DPPA is compatible with various amino acid side chains, including those of serine, valine, histidine, and tryptophan, allowing for the synthesis of complex polypeptides without the need for side-chain protection in many cases. tcichemicals.com

Table 1: Amino Acids Compatible with DPPA-Mediated Peptide Synthesis

| Amino Acid (Abbreviation) | Functional Group Compatibility |

| Serine (Ser) | Tolerated |

| Threonine (Thr) | Tolerated |

| Valine (Val) | Tolerated |

| Asparagine (Asn) | Tolerated |

| Glutamine (Gln) | Tolerated |

| Histidine (His) | Tolerated |

| Tryptophan (Trp) | Tolerated |

| Methionine (Met) | Tolerated |

| This table highlights a selection of amino acids whose functional groups are generally inactive towards DPPA, simplifying synthetic planning. tcichemicals.com |

A primary function of DPPA is the conversion of carboxylic acids into acyl azides. nih.gov This transformation is central to the modified Curtius rearrangement. The reaction proceeds through the initial formation of a mixed anhydride (B1165640) of the carboxylic acid and diphenyl phosphoric acid. This intermediate is then attacked by the azide ion (either from another molecule of DPPA or from the displaced azide ion) to form the acyl azide, releasing the stable diphenyl phosphate anion as a good leaving group. tcichemicals.com

This one-pot procedure is advantageous as it avoids the isolation of potentially explosive acyl azides. studysmarter.co.uk The generated acyl azide can then undergo thermal decomposition to an isocyanate, which serves as a key intermediate for further reactions. nih.govorganic-chemistry.org

The versatility of DPPA extends to a broad range of functional group interconversions, primarily through the reactivity of the isocyanate intermediate formed via the Curtius rearrangement.

Synthesis of Carbamates, Ureas, and Amines : The isocyanate generated from the DPPA-mediated Curtius rearrangement can be trapped with various nucleophiles. Reaction with alcohols affords carbamates, while reaction with primary or secondary amines yields ureas. nih.govnih.gov Hydrolysis of the isocyanate leads to an unstable carbamic acid, which decarboxylates to provide the primary amine. organic-chemistry.org These transformations are fundamental in medicinal chemistry and the synthesis of bioactive molecules. nih.govorganic-chemistry.org

Conversion of Alcohols to Azides : DPPA can be used for the direct conversion of alcohols to azides with inversion of stereochemistry. commonorganicchemistry.comenamine.net This can be achieved under Mitsunobu conditions (in combination with triphenylphosphine (B44618) and an azodicarboxylate) or by using DPPA with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tcichemicals.comcommonorganicchemistry.com The latter method is particularly useful for reactive alcohols, such as benzylic alcohols, and offers the advantage of an easier workup, as the diphenyl phosphate salt byproduct is readily removed. tcichemicals.comacs.org

Table 2: DPPA-Mediated Functional Group Transformations

| Starting Material | Reagents | Product Functional Group | Key Transformation |

| Carboxylic Acid | DPPA, heat | Isocyanate | Curtius Rearrangement |

| Carboxylic Acid | 1. DPPA, heat 2. R-OH | Carbamate | Curtius Rearrangement / Trapping |

| Carboxylic Acid | 1. DPPA, heat 2. R₂NH | Urea | Curtius Rearrangement / Trapping |

| Carboxylic Acid | 1. DPPA, heat 2. H₂O | Amine | Curtius Rearrangement / Hydrolysis |

| Alcohol | DPPA, DBU | Azide | Sₙ2 Displacement |

| Alcohol | DPPA, PPh₃, DEAD | Azide | Mitsunobu Reaction |

| This table summarizes the diverse synthetic outcomes achievable using DPPA as a key reagent. |

Diphenyl Phosphate Derivatives as Precursors for Other Synthetic Intermediates

Beyond their direct use in reactions, diphenyl phosphate derivatives also serve as valuable precursors for the synthesis of other important synthetic intermediates. This role as a synthetic building block further expands their utility in organic chemistry.

A significant application is the use of diphenylphosphonates (DPPs) as precursors to highly reactive organofluorophosphonates (FPs). nih.govnih.gov While DPPs themselves are used as inhibitors for serine hydrolases, some enzymes are resistant to them. A late-stage fluorinative hydrolysis of the DPP moiety provides a facile route to the corresponding fluorophosphonates, which are often more potent and reactive probes for mechanistic enzymology. nih.govnih.gov This conversion allows for the generation of two potential inhibitors from a single synthetic pathway. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of sodium;diphenyl phosphate (B84403), offering detailed information about the hydrogen, carbon, and phosphorus nuclei within the molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of diphenyl phosphate derivatives provide characteristic signals for the phenyl groups. In the ¹H-NMR spectrum, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0–7.5 ppm. rsc.orgchemicalbook.comresearchgate.net

The ¹³C{¹H}-NMR spectrum, which is proton-decoupled, shows distinct signals for the different carbon atoms in the phenyl rings. The signals are often split into doublets due to coupling with the central phosphorus atom (nJPC). The ipso-carbon (the carbon atom directly attached to the phosphate oxygen) is particularly informative. chemicalbook.com In studies of closely related diphenyl phosphate compounds, the ipso-carbon (C1) appears as a doublet, as do the ortho- (C2/C6), meta- (C3/C5), and para- (C4) carbons, with coupling constants that decrease with the number of bonds separating the carbon and phosphorus atoms. nih.gov

Table 1: Representative ¹³C{¹H}-NMR Data for a Diphenyl Phosphate Moiety in CDCl₃ Data is based on a closely related chiral compound, diphenyl [(R)-(+)-α-ethylbenzylamido]phosphate, which illustrates the typical chemical shifts and coupling constants for the diphenyl phosphate group. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) | P-C Coupling Constant (J, Hz) |

| ipso-C | 150.74 / 150.92 | ²J = 7.0 |

| ortho-C | 120.12 / 120.23 | ³J = 4.0 |

| para-C | 129.64 | ⁵J ≈ 0 |

| meta-C | 124.83 | ⁴J ≈ 0 |

Phosphorus-31 (³¹P) NMR spectroscopy is highly specific for analyzing phosphorus-containing compounds. slideshare.net A single signal is typically observed in the proton-decoupled ³¹P{¹H}-NMR spectrum, and its chemical shift is indicative of the electronic environment of the phosphorus nucleus. For diphenyl phosphate derivatives, the ³¹P signal appears in a characteristic region. For example, in diphenyl [(R)-(+)-α-ethylbenzylamido]phosphate, the phosphorus signal appears at δ = -2.16 ppm in CDCl₃. nih.gov In another study, the phosphorus signal for diphenyl [(S)-(–)-1-phenylpropanamido]-phosphate was observed at –0.49 ppm. iau.ir The chemical shift can be influenced by the solvent and the nature of the substituents attached to the phosphate group. chemrxiv.orgresearchgate.net Solid-state ³¹P NMR studies have also been used to investigate the adsorption of diphenyl phosphate onto surfaces. researchgate.net

When a diphenyl phosphate moiety is attached to a chiral center, the two phenyl groups become chemically non-equivalent, or "diastereotopic". masterorganicchemistry.com This non-equivalence is readily observed in NMR spectra, where the corresponding nuclei of the two phenyl rings give rise to separate signals. iau.irnih.govresearchgate.net

This phenomenon provides a powerful tool for detailed structural analysis. In the ¹³C{¹H}-NMR spectrum of a chiral diphenyl phosphate derivative, the signals for the ipso- and ortho-carbons of the two phenyl rings each split into two distinct doublets. iau.irnih.gov For instance, in one study, the ipso-carbon signals appeared as two doublets at 150.74 ppm and 150.92 ppm, while the ortho-carbon signals were observed as two doublets at 120.12 ppm and 120.23 ppm. nih.gov The phosphorus-carbon coupling constants (nJPC) associated with these diastereotopic groups can also differ slightly, providing further structural information. iau.irnih.gov This differentiation arises because the two phenyl groups have a different spatial relationship to the chiral part of the molecule, placing them in unique magnetic environments. dtic.mil

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy.iau.ir

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For sodium;diphenyl phosphate, key absorption bands confirm the presence of the phosphate and phenyl moieties.

Table 2: Characteristic FT-IR Absorption Bands for Diphenyl Phosphate Derivatives Data compiled from spectra of related diphenyl phosphate compounds. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H Stretch | Aromatic C-H |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1490 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | P=O Stretch | Phosphoryl Group |

| ~900-1100 | P-O-C Stretch | Aryl Phosphate Ester |

| ~700-770 | C-H Bend | Aromatic C-H (out-of-plane) |

The spectrum is dominated by a strong absorption band corresponding to the P=O stretching vibration. Additional significant peaks arise from the P-O-C (aryl) stretching and the various vibrations of the aromatic rings, including C-H and C=C stretching. researchgate.netresearchgate.net

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. Advanced MS techniques can also provide information about molecular structure and conformation.

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size and shape. acs.org This provides an additional dimension of separation and characterization. The technique measures an ion's rotationally averaged collision cross-section (CCS), which is a value representing its two-dimensional area in the gas phase. lcms.cz

IM-MS has been successfully applied to the analysis of various organophosphate compounds. lcms.czresearchgate.netacs.org By measuring the experimental CCS value of the diphenyl phosphate ion and comparing it to theoretical models or reference standards, researchers can gain insights into its three-dimensional conformation in the gas phase. This information is valuable for distinguishing between isomers and for building greater confidence in compound identification during complex mixture analysis. acs.orglcms.cz

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites of organophosphate esters, including the precursors to diphenyl phosphate (DPHP), the anionic component of sodium diphenyl phosphate. ijpras.com Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high-resolution and accurate mass data, which are crucial for determining the elemental composition of unknown metabolites and distinguishing between isobaric ions. ijpras.comnih.gov

In metabolic studies, DPHP is a well-established primary metabolite of larger organophosphate flame retardants like triphenyl phosphate (TPhP) and resorcinol (B1680541) bis(diphenylphosphate) (RDP). acs.orgnih.gov In vitro investigations using human liver subcellular fractions have demonstrated the biotransformation of these parent compounds into DPHP through hydrolysis. acs.orgnih.gov HRMS platforms, often coupled with liquid chromatography (LC), enable the detection and confident identification of these metabolites in complex biological matrices. ijpras.com For instance, a study on the metabolism of isopropylated and tert-butylated triarylphosphate esters used a Q Exactive GC hybrid quadrupole-Orbitrap GC-MS/MS system, which offers mass resolution up to 100,000 and mass accuracy below 1 ppm, to tentatively identify novel metabolites. nih.gov Further biotransformation can lead to the formation of hydroxylated DPHP (OH-DPHP), which has also been identified using HRMS techniques. acs.org

The general workflow involves acquiring full-scan mass spectra to screen for potential metabolites, followed by data-dependent tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that aid in structural elucidation. nih.gov In silico tools and metabolite prediction software are often used in conjunction with HRMS data to propose and confirm metabolic pathways. researchgate.netnih.gov

Table 1: Exemplary Metabolites of Parent Organophosphates Identified by HRMS This table showcases metabolites identified in studies of parent compounds like TPhP and BPADP, where DPHP is a key product.

| Parent Compound | Identified Metabolite | Chemical Formula | Measured Accurate Mass (m/z) | Reference |

|---|---|---|---|---|

| Triphenyl Phosphate (TPhP) | Diphenyl Phosphate (DPHP) | C12H11O4P | [M-H]⁻ 249.0322 | researchgate.netnih.gov |

| Triphenyl Phosphate (TPhP) | mono-Hydroxylated TPhP (OH-TPHP) | C18H15O5P | Not specified | nih.gov |

| Bisphenol-A bis(diphenyl phosphate) (BPADP) | Diphenyl Phosphate (DPHP) | C12H11O4P | Not specified | nih.gov |

| Bisphenol-A bis(diphenyl phosphate) (BPADP) | Bisphenol-A (BPA) | C15H16O2 | Not specified | nih.gov |

| Resorcinol bis(diphenylphosphate) (RDP) | para-Hydroxy-triphenyl phosphate | C18H15O5P | Not specified | acs.org |

Hyphenated Techniques (GC-MS, LC-MS/MS, HPLC-APCI-HRMS) for Complex Mixture Analysis

Hyphenated analytical techniques are the gold standard for separating and detecting sodium diphenyl phosphate from complex environmental and biological samples. The choice of technique often depends on the analyte's properties and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS and its tandem version (GC-MS/MS) can be used for the analysis of organophosphates. calstate.educa.gov However, due to the polarity and low volatility of DPHP, derivatization is often required to make it amenable to GC analysis. mdpi.com While GC-MS is effective for many flame retardants, it is generally considered less suitable and less sensitive for DPHP compared to liquid chromatography-based methods. mdpi.comkuleuven.be It often serves a complementary role in broader analytical screens. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the most widely applied and effective technique for the quantification of DPHP. mdpi.comresearchgate.net Its high sensitivity and specificity make it ideal for detecting trace levels in matrices such as urine, dust, and water. nih.govnih.gov Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interferences. kuleuven.beresearchgate.net Reversed-phase liquid chromatography, using columns like C8 or C18, is employed to separate DPHP from other compounds. nih.gov Detection is most commonly achieved using electrospray ionization (ESI) in negative mode, which is highly efficient for the acidic DPHP molecule. kuleuven.be Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer enhances selectivity by monitoring specific precursor-to-product ion transitions.

Table 2: LC-MS/MS Method Parameters for Diphenyl Phosphate (DPHP) Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | kuleuven.be |

| Precursor Ion [M-H]⁻ (m/z) | 249.0 | kuleuven.be |

| Product Ions (m/z) | 93.0, 156.9 | kuleuven.be |

| Chromatography Column | ZORBAX Eclipse XDB-C8 (4.6 × 150 mm, 5 μm) | nih.gov |

| Method Limit of Quantification (mLOQ) in Urine | 0.3 ng/mL | kuleuven.be |

| Method Detection Limit (MDL) in Urine | 204 pg/mL | researchgate.net |

High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-High-Resolution Mass Spectrometry (HPLC-APCI-HRMS) Atmospheric pressure chemical ionization (APCI) is another effective ionization source for LC-MS analysis of moderately polar compounds like organophosphates. kau.edu.sasci-hub.se When coupled with an HRMS analyzer like a Q-Exactive Orbitrap (QFT), HPLC-APCI-HRMS provides both separation and high-accuracy mass measurements for confident identification. massbank.eu Data from the MassBank repository for DPHP analyzed by LC-APCI-QFT shows the protonated molecule [M+H]⁺ as the precursor ion. massbank.eu The fragmentation data obtained from MS2 analysis provides a characteristic fingerprint for the compound.

Table 3: High-Resolution Fragmentation Data for DPHP by LC-APCI-QFT Data from MassBank Record: MSBNK-LCSB-LU020416

| Observed Fragment (m/z) | Relative Intensity | Reference |

|---|---|---|

| 251.0472 | 999 | massbank.eu |

| 152.0624 | 118 | massbank.eu |

| 95.0495 | 128 | massbank.eu |

| 77.0387 | 24 | massbank.eu |

| 53.0389 | 112 | massbank.eu |

Elemental Analysis and X-ray Photoelectron Spectroscopy (XPS)

Elemental Analysis Elemental analysis provides the fundamental mass percentages of the constituent elements in a pure compound, serving as a basic confirmation of its identity and purity. For sodium diphenyl phosphate (C₁₂H₁₀NaO₄P), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its elements. Such analysis is a standard characterization technique; for example, in the synthesis of a related polyphosphate flame retardant, elemental analysis results were shown to concur well with theoretical values. mdpi.com

Table 4: Theoretical Elemental Composition of Sodium Diphenyl Phosphate Calculated based on a molecular formula of C₁₂H₁₀NaO₄P and a molecular weight of 272.17 g/mol . nih.gov

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 52.95% |

| Hydrogen | H | 1.008 | 10 | 3.70% |

| Sodium | Na | 22.990 | 1 | 8.45% |

| Oxygen | O | 15.999 | 4 | 23.51% |

| Phosphorus | P | 30.974 | 1 | 11.38% |

X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org While specific XPS studies on pure sodium diphenyl phosphate are not prevalent, the principles of the technique and data from related organophosphate compounds allow for a robust prediction of its expected spectral features. doaj.orgfrontiersin.org XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons. ntu.edu.tw

The expected XPS spectrum for sodium diphenyl phosphate would show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), Phosphorus (P 2p), and Sodium (Na 1s). The precise binding energy of each peak provides information about the element's chemical environment.

P 2p: The binding energy for phosphorus in a phosphate environment is characteristically found around 133-134 eV. frontiersin.orgbris.ac.uk

O 1s: The oxygen spectrum is particularly informative. It can be deconvoluted into multiple peaks representing different chemical states: non-bridging double-bonded oxygen (P=O) and bridging ester oxygen (P-O-C). bohrium.com

C 1s: The carbon spectrum would primarily show a large peak corresponding to C-C/C-H bonds in the phenyl rings, with a smaller, higher-binding-energy component for C-O bonds.

Na 1s: A peak for sodium would be expected around 1072 eV. bris.ac.uk

Table 5: Expected XPS Binding Energies for Sodium Diphenyl Phosphate

| Core Level | Expected Binding Energy (eV) | Chemical State Information | Reference |

|---|---|---|---|

| P 2p | ~133-134 | Confirms phosphate (P⁵⁺) state | frontiersin.orgbris.ac.uk |

| O 1s | ~531-533 | Can be deconvoluted to show P=O and P-O-C bonds | bohrium.com |

| C 1s | ~284.8 (C-C), ~286 (C-O) | Distinguishes between aromatic carbons and those bonded to oxygen | researchgate.net |

| Na 1s | ~1072 | Confirms presence of sodium cation | bris.ac.uk |

Advanced Electroanalytical Techniques for Phosphate Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the detection of phosphate-containing species. researchgate.netnih.gov While many sensors target inorganic phosphate, specific sensors have been developed for organophosphates, including diphenyl phosphate. researchgate.netmdpi.com

A notable example is an electrochemical sensor designed specifically for the quantitative detection of diphenyl phosphate (DPP) in urine samples. researchgate.net This sensor is built upon a screen-printed carbon electrode (SPCE) modified with gold nanoparticles (Au-NPs) and titanium dioxide (TiO₂). researchgate.net The key innovation is the use of a molecularly imprinted polymer (MIP), which is created by polymerizing methacrylic acid in the presence of DPHP molecules. This process creates cavities within the polymer that are sterically and chemically complementary to DPHP, affording high selectivity. researchgate.net

Detection is performed using voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net The binding of DPHP to the MIP alters the electrochemical response of the electrode, allowing for quantification. The reported sensor demonstrated excellent performance, with a low limit of detection and high sensitivity, proving its utility for real-world sample analysis. researchgate.net Other advanced approaches for general phosphate sensing include the use of molybdenum oxide films, which exhibit high specificity through the coordination between molybdenum centers and phosphate anions, generating distinct redox signals. rsc.org

Table 6: Performance Characteristics of a Molecularly Imprinted Polymer (MIP) Sensor for Diphenyl Phosphate (DPP)

| Performance Metric | Value | Reference |

|---|---|---|

| Detection Technique | Differential Pulse Voltammetry (DPV) | researchgate.net |

| Linear Range | 0.1 ng/mL to 24.3 ng/mL | researchgate.net |

| Limit of Detection (LOD) | 0.063 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 2.12 ng/mL | researchgate.net |

| Sensitivity | 0.141 mL/ng | researchgate.net |

| Matrix | Urine | researchgate.net |

Environmental Transformation and Mechanistic Degradation Pathways

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves chemical processes that transform sodium;diphenyl phosphate (B84403) without the intervention of living organisms. The primary pathways include hydrolysis and photolysis, which break down the molecule into simpler substances.

Hydrolysis is a critical abiotic degradation pathway for organophosphate esters, including diphenyl phosphate. This process involves the cleavage of the ester bond by reaction with water. The rate and mechanism of hydrolysis are significantly influenced by environmental conditions such as pH. researchgate.net

Under environmentally relevant conditions (pH 7-9), the parent compound TPHP readily hydrolyses to form DPHP and phenol (B47542), with reported half-lives ranging from 3 to 19 days. researchgate.net The hydrolysis of DPHP itself can proceed further, though at a slower rate, to yield monophenyl phosphate and eventually inorganic phosphate. mdpi.com

Research has shown that the hydrolysis of phosphate triesters can be subject to intramolecular nucleophilic catalysis. For instance, the hydrolysis of 2-carboxyphenyl diphenyl phosphate to DPHP and salicylic (B10762653) acid is accelerated by a factor of approximately 10⁸ due to the catalytic action of the neighboring ionized carboxyl group. bohrium.com While DPHP itself lacks such a group, this highlights the diverse catalytic mechanisms that can influence the breakdown of related phosphate esters in the environment. The rate of alkaline hydrolysis of diphenyl phosphate has been observed to increase in the presence of divalent cations like barium, which likely involves the formation of a complex that facilitates the nucleophilic attack on the phosphorus atom. mdpi.com

Table 1: Factors Influencing Hydrolysis of Diphenyl Phosphate and Related Esters

| Factor | Influence | Mechanism/Observation | Reference |

|---|---|---|---|

| pH | pH-dependent | TPHP hydrolysis to DPHP is faster at higher pH (pH 7-9). | researchgate.net |

| Catalysis | Rate enhancement | Intramolecular nucleophilic catalysis significantly accelerates the hydrolysis of substituted diphenyl phosphate esters. | bohrium.com |

| Cations | Rate enhancement | Divalent cations like Ba²⁺ increase the rate of alkaline hydrolysis of diphenyl phosphate. | mdpi.com |

| Detergents | Rate enhancement | Micelles of certain nucleophilic detergents can catalyze the hydrolysis of p-nitrophenyl diphenyl phosphate. |

Photolytic and photocatalytic processes represent another significant abiotic route for the degradation of sodium;diphenyl phosphate. These reactions are driven by light energy, which can either directly break chemical bonds (direct photolysis) or generate highly reactive species in the presence of a photocatalyst (indirect photolysis or photocatalysis).

While direct photolysis of some OPEs can occur, studies suggest that for many, including TPHP, degradation under UV irradiation alone is inefficient without a photocatalyst. mdpi.com The presence of natural photosensitizers in surface waters, such as nitrate (B79036) ions (NO₃⁻) and iron(III) ions (Fe³⁺), can generate hydroxyl radicals (•OH) under UV light, which then attack and degrade organic phosphorus compounds. nih.gov

Photocatalysis using semiconductor materials has proven effective for OPE degradation. Titanium dioxide (TiO₂) is a widely studied photocatalyst that, under UV irradiation, generates electron-hole pairs, leading to the formation of reactive oxygen species (ROS) like •OH radicals that can mineralize OPEs. mdpi.comgdut.edu.cn The degradation of TPHP on the surface of mesoporous cerium oxide (CeO₂) has been shown to proceed through the formation of DPHP as a primary intermediate before further breaking down to phenol. rsc.org Advanced oxidation processes (AOPs), such as the Fenton (Fe²⁺/H₂O₂) and Fe²⁺/persulfate (PS) systems, also effectively degrade TPHP, with DPHP identified as a key transformation product. gdut.edu.cn

Table 2: Photocatalytic Systems for Degradation of Diphenyl Phosphate Precursors

| System | Precursor Compound | Key Findings | Reference |

|---|---|---|---|

| UV/TiO₂ | Tris(1-chloro-2-propyl) phosphate (TCPP) | Effective degradation with •OH radicals playing a dominant role. | mdpi.com |

| Mesoporous CeO₂ | Triphenyl phosphate (TPP) | Fast degradation of TPP via diphenyl phosphate (DPP) to phenol. | rsc.org |

| Fenton (Fe²⁺/H₂O₂) | Triphenyl phosphate (TPP) | Efficient degradation with hydroxylation and phenoxy bond cleavage as main pathways. | gdut.edu.cn |

| Fe²⁺/Persulfate (PS) | Triphenyl phosphate (TPP) | SO₄•⁻ radicals dominate the degradation process, leading to similar intermediates as the Fenton process. | gdut.edu.cn |

Biotic Degradation Mechanisms and Microbial Metabolism

Microbial activity is a primary driver of the environmental degradation of this compound. Various microorganisms possess enzymes capable of cleaving the phosphate ester bonds, utilizing the compound as a source of carbon, phosphorus, or energy.

Anaerobic activated sludge, found in wastewater treatment plants (WWTPs), provides a rich environment for the biodegradation of OPEs. Studies on cresyl diphenyl phosphate (CDP), a structurally similar compound, demonstrated its effective biodegradation in anaerobic activated sludge, following a first-order kinetic model with a degradation kinetic constant of 0.943 d⁻¹. hhu.edu.cn This suggests that anaerobic microbial communities in WWTPs can play a crucial role in the removal of aryl phosphates. However, other research has reported no significant anaerobic degradation for CDP over an eight-week period, indicating that the specific conditions and microbial consortia present are critical. service.gov.uk For other triaryl phosphates, it has been suggested that anaerobic degradation rates can be similar to aerobic rates, supporting the potential for this pathway. service.gov.ukservice.gov.uk The process is dependent on the availability of suitable electron acceptors. hhu.edu.cn

The microbial transformation of this compound and its parent compounds involves a series of enzymatic reactions. The primary step is typically hydrolysis, catalyzed by microbial phosphotriesterases or phosphodiesterases, which cleaves an ester bond.

In the case of DPHP, a key microbial degradation step is its hydrolysis to monophenyl phosphate (PHP). Research has identified a glycerophosphodiester phosphodiesterase from the bacterium Bacillus altitudinis that exhibits hydrolytic activity against DPHP, converting it to PHP. nih.gov Studies on related aryl phosphates have identified a range of transformation products. For example, the anaerobic degradation of cresyl diphenyl phosphate yields several products resulting from carboxylation. hhu.edu.cn The biodegradation of tert-butylphenyl diphenyl phosphate (BPDP) produces phenol, tert-butylphenol, and DPHP itself as an intermediate. nih.gov These findings indicate that microbial degradation proceeds through the stepwise cleavage of the ester linkages.

Table 3: Identified Microbial Transformation Products of Diphenyl Phosphate and Related Aryl Phosphates

| Parent Compound | Degradation Condition | Identified Transformation Products | Reference |

|---|---|---|---|

| Diphenyl phosphate (DPHP) | Enzymatic (rBaGDPD) | Phenyl phosphate (PHP) | nih.gov |

| Cresyl diphenyl phosphate (CDP) | Anaerobic activated sludge | Seven TPs, with carboxylation products being dominant. | hhu.edu.cn |

| tert-Butylphenyl diphenyl phosphate (BPDP) | Sediment microcosms | Phenol, tert-butylphenol, diphenyl phosphate, triphenyl phosphate. | nih.gov |

The efficiency of both abiotic and biotic degradation of this compound is influenced by numerous environmental factors.

pH and Ionic Strength : The rate of abiotic hydrolysis is dependent on pH and the ionic composition of the water. researchgate.net

Electron Acceptors : In anaerobic biodegradation, the type of electron acceptors available (e.g., nitrate, sulfate) significantly affects the degradation rate. hhu.edu.cnresearchgate.net

Pollutant Concentration : The concentration of the phosphate ester can impact microbial activity. High concentrations of BPDP were found to inhibit mineralization, suggesting potential toxicity to the degrading microorganisms at elevated levels. nih.gov

Microbial Adaptation : The history of the microbial community plays a role. Sediments from ecosystems with chronic exposure to anthropogenic chemicals and consequently higher phosphoesterase activities show enhanced degradation of OPEs. nih.gov

Presence of Scavengers/Sensitizers : In photolytic degradation, the presence of substances like humic acid can act as radical scavengers, inhibiting the process, while natural photosensitizers can enhance it. nih.gov

Sorption Behavior and Environmental Mobility of Diphenyl Phosphate

The environmental fate and transport of diphenyl phosphate (DPP), the anionic component of this compound, are significantly influenced by its behavior in soil and water systems. Research indicates that DPP exhibits low sorption to various sediments, which suggests high mobility in the environment. researchgate.netnih.gov

A study investigating the sorption of DPP onto surficial sediments, including both clay-rich soils and sandy sediment, found that its sorption was low in comparison to other aryl phosphates. researchgate.netnih.gov The study determined an average organic carbon-water (B12546825) partition coefficient (log KOC) value of 2.30 ± 0.42. researchgate.netnih.gov This low KOC value indicates a weak tendency to bind to the organic carbon fraction of soil and sediment. Consequently, DPP is expected to be highly mobile in groundwater, allowing for rapid transport through surficial materials. researchgate.netnih.gov

DPP is characterized as a weak organic acid and is expected to be ionized in the typical pH range of environmental surface waters (pH 4–9). industrialchemicals.gov.au As an ionized chemical, it predominantly partitions to or remains within the water compartment rather than adsorbing to soil or sediment. industrialchemicals.gov.au Compared to its precursor, triphenyl phosphate (TPHP), DPP is more soluble in water and less lipophilic. industrialchemicals.gov.au This high water solubility and low sorption potential contribute to its environmental mobility.

Table 1: Sorption Coefficient of Diphenyl Phosphate

| Parameter | Value | Reference |

|---|---|---|

| Log KOC | 2.30 ± 0.42 | researchgate.netnih.gov |

This table summarizes the organic carbon-water partition coefficient for diphenyl phosphate, indicating its low sorption to sediments.

Formation of Diphenyl Phosphate as a Key Metabolite/Degradation Product of Aryl Phosphate Esters

Diphenyl phosphate is not only used in industrial applications but is also a significant and primary metabolite or degradation product of numerous aryl phosphate esters (APEs), which are widely used as flame retardants and plasticizers. industrialchemicals.gov.aunih.govacs.org Its presence in the environment is often a direct result of the breakdown of these parent compounds. industrialchemicals.gov.au

Triphenyl phosphate (TPHP) is a major precursor to DPP. nih.goviarc.fr The metabolism of TPHP to DPP occurs through the cleavage of one of the ester bonds, a process mediated by cytochrome P450 enzymes. nih.gov Beyond TPHP, DPP is also a known metabolite of other APEs, including:

Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) nih.govnih.govresearchgate.net

Ethylhexyl diphenyl phosphate (EHDPHP) nih.govnih.gov

tert-Butylphenyl diphenyl phosphate (BPDP) nih.gov

Cresyl diphenyl phosphate (CDP) service.gov.uk

Isodecyl diphenyl phosphate (IDDP) cityu.edu.hk

The biodegradation of APEs is a key pathway for DPP formation. For instance, the primary degradation of cresyl diphenyl phosphate is initiated by hydrolysis, which splits the phosphate ester to form DPP and corresponding phenolic compounds. service.gov.uk Similarly, studies on 2-ethylhexyl diphenyl phosphate (EHDPHP) have shown its biotransformation into various metabolites, with DPP being a key product. acs.orgnih.govacs.org In vivo studies using zebrafish have identified numerous transformation products of EHDPHP, highlighting the metabolic pathways that lead to the formation of DPP and other derivatives. nih.govacs.org

Research on isodecyl diphenyl phosphate (IDDP) in a rice and microbiome system revealed several transformation pathways, including hydrolysis, hydroxylation, methylation, methoxylation, carboxylation, and glucuronidation, which contribute to the degradation of the parent compound and the potential formation of DPP. cityu.edu.hk The release of DPP into the environment is, therefore, predominantly a result of the degradation of various APEs present in commercial and household products. industrialchemicals.gov.au

In Vitro Biochemical Investigations and Molecular Mechanisms of Action of Diphenyl Phosphate

Diphenyl phosphate (B84403) (DPhP), a primary metabolite of several widely used organophosphate esters, has been the subject of numerous in vitro biochemical studies to understand its metabolic fate and mechanisms of action at a molecular level. These investigations are crucial for characterizing the biological effects resulting from exposure to its parent compounds.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Status

Sodium diphenyl phosphate (B84403), an organophosphorus compound with the chemical formula C₁₂H₁₀NaO₄P, is primarily recognized for its application as a non-halogenated flame retardant and a plasticizer. chembk.com Its role as a flame retardant involves its addition to materials like plastics and rubber to enhance their fire resistance. chembk.com As a plasticizer, it is used to improve the flexibility and tensile strength of materials. chembk.com The synthesis of sodium diphenyl phosphate can be achieved through a nucleophilic substitution reaction between a phenyl halide and sodium phosphide (B1233454). chembk.com It also serves as a reactant in the synthesis of other chemical compounds, such as diphenyl chlorophosphate. google.com

Recent research has also touched upon related compounds and derivatives. For instance, impurities of diphenyl phosphate derivatives have been identified and studied in the synthesis of pharmaceutical intermediates like sugammadex (B611050) sodium. google.com

Much of the contemporary research relevant to sodium diphenyl phosphate focuses on its de-salted form, diphenyl phosphate (DPHP), which is a major metabolite of several aryl-phosphate flame retardants, including triphenyl phosphate (TPHP). nih.govnih.govvu.nl Studies on DPHP are extensive due to its frequent detection in environmental matrices and its potential toxicological effects. nih.gov Research has shown that chronic exposure to environmentally relevant concentrations of DPHP can inhibit growth and energy metabolism in zebrafish in a sex-specific manner. nih.gov The toxicological mechanisms are thought to involve the inhibition of oxidative phosphorylation and the downregulation of fatty acid oxidation. nih.gov Other studies have investigated the sorption behavior of DPHP in soils, finding it has low sorption and is therefore likely to be mobile in groundwater. researchgate.net The acute toxicity of DPHP to aquatic life, such as zebrafish embryos, has also been quantified. researchgate.net

Identified Gaps and Emerging Research Questions

Despite the existing body of research, several significant gaps in the understanding of sodium diphenyl phosphate remain. A primary gap is the lack of toxicological and environmental fate data specifically for the sodium salt form of diphenyl phosphate, as much of the current research focuses on the non-salt form, DPHP. nih.govresearchgate.netresearchgate.net It is not entirely clear if the toxicological profiles of sodium diphenyl phosphate and DPHP are directly comparable.

Emerging research questions therefore include:

What is the specific toxicological profile of sodium diphenyl phosphate, and how does it compare to DPHP and other organophosphate flame retardants?

What are the environmental degradation pathways and half-life of sodium diphenyl phosphate under various conditions?

To what extent does sodium diphenyl phosphate dissociate into DPHP in different environmental compartments and biological systems?

What is the potential for bioaccumulation and biomagnification of sodium diphenyl phosphate in aquatic and terrestrial food webs?

Are there more efficient and environmentally benign methods for the synthesis of sodium diphenyl phosphate? chembk.com

What is the full extent of impurities that may be present in technical-grade sodium diphenyl phosphate, and what are their potential environmental and health impacts? google.com